molecular formula C15H10F2N2O2S B2777466 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325988-77-0

2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2777466
CAS No.: 325988-77-0
M. Wt: 320.31
InChI Key: UYICIIPPCNOMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative characterized by a 2,6-difluorophenyl group linked to a 6-methoxy-1,3-benzothiazole moiety. Its structural core—a benzamide scaffold with fluorinated aromatic rings—confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICIIPPCNOMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid using suitable fluorinating agents.

    Synthesis of 6-methoxy-1,3-benzothiazole: This intermediate can be prepared by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 2,6-difluorobenzoic acid with 6-methoxy-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: 2,6-difluorobenzoic acid and 6-methoxy-1,3-benzothiazole.

Scientific Research Applications

2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of these targets, thereby modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several benzamide and heterocyclic derivatives. Below is a detailed analysis of its analogs:

RO2959 (2,6-Difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide)

  • Structural Differences : RO2959 replaces the 6-methoxybenzothiazole group with a pyrazine-thiazole-piperidine hybrid structure.
  • Functional Impact : RO2959 inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC currents in T cells, reducing cytokine production and proliferation .
  • Key Distinction : The thiazole-piperidine chain in RO2959 enhances its interaction with CRAC channels compared to the benzothiazole group in the target compound, suggesting divergent binding affinities.

GSK-5503A and GSK-7975A (Pyrazole Derivatives)

  • Structural Differences: GSK-5503A: 2,6-Difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide. GSK-7975A: 2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide.
  • Functional Impact : Both are selective CRAC channel blockers. GSK-7975A’s trifluoromethyl and hydroxy groups improve solubility and metabolic stability compared to the methoxybenzothiazole in the target compound .

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

  • Structural Differences : This analog features dichloro and dimethoxy substitutions on the benzothiazole and benzamide rings.
  • Functional Impact : Reported in P. guineense extracts, it exhibits a higher molecular weight (383.8 g/mol) and distinct chromatographic behavior (retention time and peak area) compared to the target compound .

Radiolabeled Pyrazolo[3,4-b]pyridine Derivatives

  • Structural Differences : The target tracer 2,6-difluoro-N-(3-[(11)C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide incorporates a sulfonamidio group and a radiolabeled methoxy pyridyl moiety.
  • Functional Impact : Designed for imaging applications, this derivative’s sulfonamidio group enhances blood-brain barrier penetration, unlike the benzothiazole core of the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Notable Activity Reference
Target Compound Benzamide-Benzothiazole 6-Methoxy, 2,6-difluoro CRAC channels (proposed) Under investigation
RO2959 Benzamide-Pyrazine-Thiazole 4-Methylpiperidine, thiazole CRAC channels SOCE inhibition in T cells
GSK-7975A Benzamide-Pyrazole 4-Hydroxy, trifluoromethyl CRAC channels Enhanced solubility and selectivity
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Benzamide-Benzothiazole 4,5-Dichloro, 3,5-dimethoxy N/A (plant extract) High molecular weight (383.8 g/mol)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Retention Time (GC-MS) Key Spectral Data (NMR/HRMS)
Target Compound 334.3 (calculated) Not reported Likely δ ~170 (C=O), 136–129 (aromatic)†
RO2959 485.4 Not reported Not available
GSK-7975A 429.3 Not reported δ 170.51 (C=O), 136.16–126.49 (aromatic)‡
Radiolabeled Pyrazolo Derivative 452.4 High HRMS: 340.1722 [M-H]⁻ (analog)

†Based on analogous benzamide NMR shifts . ‡From related pyrazole derivatives .

Biological Activity

2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structure, characterized by the presence of two fluorine atoms and a methoxy group, has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F2N2O2SC_{15}H_{10}F_2N_2O_2S, with a molecular weight of approximately 320.31 g/mol. The compound features:

  • Fluorine atoms at the 2 and 6 positions of the benzene ring.
  • A methoxy group at the 6 position of the benzothiazole ring.
  • An amide linkage connecting the benzene and benzothiazole rings.

Synthesis

The synthesis typically involves:

  • Formation of 2,6-difluorobenzoic acid through fluorination of benzoic acid.
  • Preparation of 6-methoxy-1,3-benzothiazole via a reaction between 2-aminothiophenol and methoxyacetic acid.
  • Coupling Reaction : The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired benzamide .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism appears to involve:

  • Inhibition of cancer cell proliferation : The compound has shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
  • Induction of apoptosis : Studies have demonstrated that at specific concentrations (1, 2, and 4 μM), it promotes apoptosis and causes cell cycle arrest similar to established anticancer agents .

Antimicrobial Activity

Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may also exhibit:

  • Antibacterial and antifungal properties , although detailed studies are required to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazideSingle benzothiazole ringVaries; generally lower activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamideContains a phenoxy groupPotentially different activity profile
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamideContains an ethoxy groupVariations in hydrophobicity affect activity

This table illustrates how the structural variations influence biological effects and highlights the unique aspects of this compound in comparison to its analogs.

The proposed mechanism involves binding to specific enzymes or receptors within cancer cells. By interacting with these molecular targets, the compound can modulate their activity:

  • The benzothiazole moiety is particularly effective in inhibiting enzymes that facilitate cancer cell growth and proliferation.

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in cancer treatment:

  • Study on Novel Benzothiazole Compounds : A series of compounds were synthesized and tested for their anticancer properties. Notably, some derivatives exhibited IC50 values comparable to well-known chemotherapeutics like doxorubicin .
  • Evaluation Against Human Cancer Cell Lines : Research demonstrated that modifications to the benzothiazole core can enhance anticancer activity significantly. For instance, compounds with specific substitutions showed improved inhibition rates across various cancer lines .

Q & A

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with cyclization to form the benzothiazole core (e.g., using 6-methoxy-1,3-benzothiazol-2-amine as a precursor) followed by amidation with 2,6-difluorobenzoyl chloride. Key parameters include:
  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions .
  • Catalysts : Use imidazole derivatives (e.g., 1H-imidazole) to enhance coupling efficiency .
  • Purification : Recrystallization in ethanol or chloroform yields >95% purity .
  • Optimization : Apply Design of Experiments (DoE) to evaluate solvent polarity, stoichiometry, and reaction time interactions .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯N bonds observed in benzothiazole derivatives) .
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.76 ppm, fluorinated aromatic protons at δ 7.01–7.73 ppm) .
  • IR Spectroscopy : Identify amide C=O stretching (~1668 cm1^{-1}) and benzothiazole C-S-C vibrations (~1267 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in DMSO and DMF; sparingly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4). Use co-solvents like ethanol (≤10% v/v) for in vitro assays .
  • Stability : Degrades >5% after 24 hours at pH <3 (HCl) or pH >10 (NaOH). Store at –20°C in inert atmospheres to prevent hydrolysis of the amide bond .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target interactions for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine substituents lower LUMO energy, enhancing electron-deficient reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., benzothiazole derivatives dock into ATP-binding pockets of kinases) . Validate with MD simulations (RMSD <2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate IC50_{50} values using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Metabolic Stability : Test in hepatocyte suspensions to rule out false negatives from rapid degradation .
  • Off-Target Screening : Use proteome microarrays to identify non-specific interactions .

Q. How can the compound’s derivatization enhance selectivity for specific biological targets?

  • Methodological Answer :
  • Position-Specific Modifications : Replace 6-methoxy with ethynyl groups to improve kinase selectivity via steric effects .
  • Fluorine Substitution : Introduce para-fluoro substituents on the benzamide to enhance binding entropy (ΔS) with hydrophobic pockets .
  • Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular functionalization .

Q. What advanced analytical techniques quantify trace impurities (<0.1%) in synthesized batches?

  • Methodological Answer :
  • UPLC-MS/MS : Detect fluorinated byproducts (e.g., dehalogenated analogs) with MRM transitions (e.g., m/z 335→317) .
  • ICP-MS : Quantify residual metal catalysts (e.g., Cu <10 ppm) from coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.